molecular formula C23H14ClN3O2S B11129987 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate

2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate

Cat. No.: B11129987
M. Wt: 431.9 g/mol
InChI Key: RSRWTEMRTAPLLO-UHFFFAOYSA-N
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Description

2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate is a complex organic compound featuring a triazole-thiazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Concentrated nitric and sulfuric acids for nitration.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, anticancer, and anti-inflammatory activities. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. Their ability to inhibit specific enzymes or receptors can lead to the development of new treatments for diseases such as cancer and bacterial infections .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It can also serve as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole-thiazole core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H14ClN3O2S

Molecular Weight

431.9 g/mol

IUPAC Name

[2-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H14ClN3O2S/c24-17-12-10-16(11-13-17)22(28)29-20-9-5-4-8-18(20)21-25-23-27(26-21)19(14-30-23)15-6-2-1-3-7-15/h1-14H

InChI Key

RSRWTEMRTAPLLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=CC=C4OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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